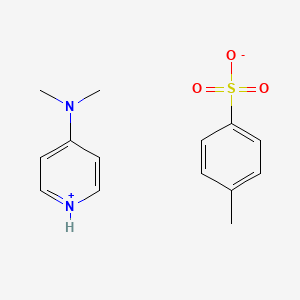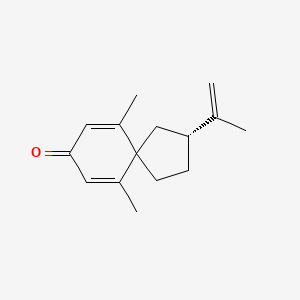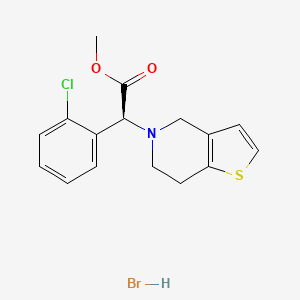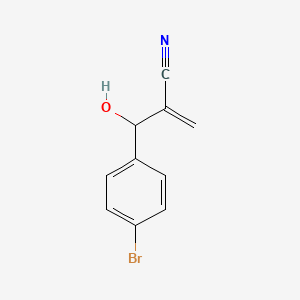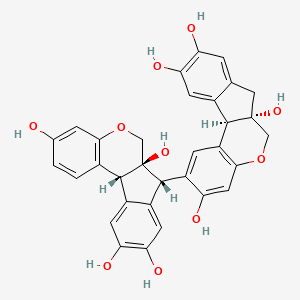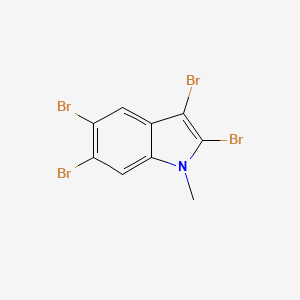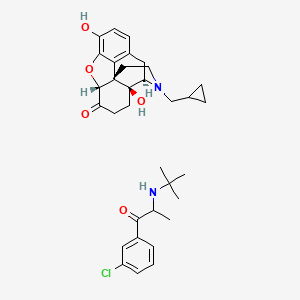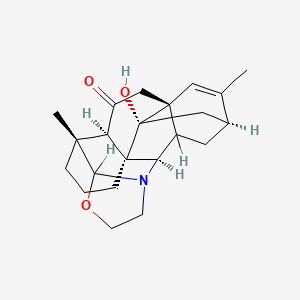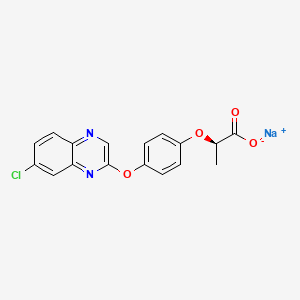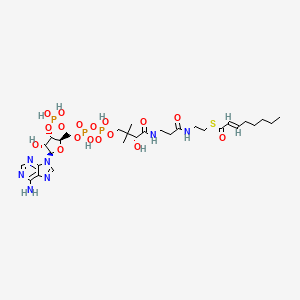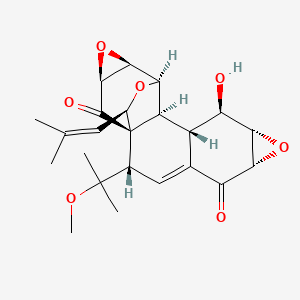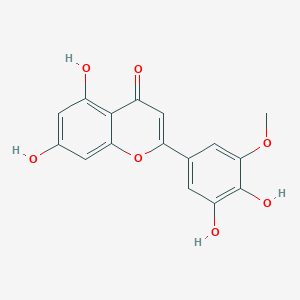
3'-O-methyltricetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-O-methyltricetin is the 3'-O-methyl ether of tricetin. It has a role as an antioxidant and a metabolite. It is a monomethoxyflavone, a tetrahydroxyflavone and a member of 3'-methoxyflavones. It derives from a tricetin. It is a conjugate acid of a 3'-O-methyltricetin(1-).
2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one, also known as tricetin 3'-O-methyl ether or selagin, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one participates in a number of enzymatic reactions. In particular, 2-(3, 4-dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one can be biosynthesized from tricetin. 2-(3, 4-Dihydroxy-5-methoxyphenyl)-5, 7-dihydroxy-4H-chromen-4-one can also be converted into 3'-O-methyltricetin 3-O-alpha-L-rhamnopyranoside.
Aplicaciones Científicas De Investigación
DNA Topoisomerase I Inhibition
Research has identified 3'-O-methyltricetin as a compound with potential in inhibiting DNA topoisomerase I. This was demonstrated in a study where various flavones, including 3'-O-methyltricetin, were isolated from the leaves of Lethedon tannaensis and tested for their cytotoxicity against cancer cells, showing potential as anti-cancer agents due to their interaction with DNA topoisomerases (Zahir et al., 1996).
Regulation of Inflammatory Response
3'-O-methylquercetin, a related compound to 3'-O-methyltricetin, has been studied for its effects on inflammatory responses. It was found to inhibit nitric oxide production induced by lipopolysaccharide in a mouse macrophage cell line, suggesting its potential role in anti-inflammatory therapies (Jiang et al., 2006).
Autophagy Inhibition
Compounds like 3-methyladenine, sharing a structural similarity with 3'-O-methyltricetin, have been used to study autophagy processes. These studies have focused on understanding how such compounds can influence cell degradation pathways, which is critical for understanding cellular responses to stress and disease conditions (Seglen & Gordon, 1982).
Biosynthesis in Microorganisms
The biosynthesis of flavonoid derivatives like tamarixetin and its 3-O-β-d-glucoside, structurally related to 3'-O-methyltricetin, has been achieved in microorganisms like Escherichia coli. This research contributes to understanding how microorganisms can be used for the production of pharmacologically relevant compounds (Parajuli et al., 2018).
DNMT1 as a Predictive Biomarker
DNA methyltransferase 1 (DNMT1), while not directly related to 3'-O-methyltricetin, is involved in DNA methylation processes. Research on DNMT1 in cancer cells provides insights into the molecular mechanisms of cancer development and potential therapeutic targets, which could be relevant for compounds targeting DNA methylation pathways (Mutze et al., 2011).
Propiedades
Nombre del producto |
3'-O-methyltricetin |
|---|---|
Fórmula molecular |
C16H12O7 |
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-14-3-7(2-11(20)16(14)21)12-6-10(19)15-9(18)4-8(17)5-13(15)23-12/h2-6,17-18,20-21H,1H3 |
Clave InChI |
UGPOBASOHYMNAK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



